2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran

Bioanalysis Pharmacokinetics LC-MS/MS

Unlabeled internal standards co-elute with target analytes in LC-MS/MS, causing ion suppression and inaccurate quantification. This deuterated amiodarone metabolite analog (CAS 1216376-62-3) resolves this issue with a +4 Da mass shift from four deuterium atoms, enabling distinct MS/MS channel separation. • Enables matrix-effect correction for accurate PK/ADME studies. • Ensures FDA/EMA-compliant bioanalytical method validation for ANDA submissions. • Supplied as an off-white to light yellow solid, ≥98% purity, for immediate research use.

Molecular Formula C21H19BrI2O3
Molecular Weight 657.1 g/mol
Cat. No. B563152
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran
Synonyms[4-(2-Bromoethoxy-d4)-3,5-diiodophenyl](2-butyl-3-benzofuranyl)methanone; 
Molecular FormulaC21H19BrI2O3
Molecular Weight657.1 g/mol
Structural Identifiers
InChIInChI=1S/C21H19BrI2O3/c1-2-3-7-18-19(14-6-4-5-8-17(14)27-18)20(25)13-11-15(23)21(16(24)12-13)26-10-9-22/h4-6,8,11-12H,2-3,7,9-10H2,1H3/i9D2,10D2
InChIKeyBZONOCYTJWTZBO-YQUBHJMPSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran: Overview & Procurement


2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran (CAS 1216376-62-3) is a deuterium-labeled benzofuran derivative [1]. It is structurally characterized by a butyl chain at the 2-position of the benzofuran core, and a 3,5-diiodobenzoyl moiety with a deuterated 2-bromoethoxy-d4 substituent . This compound is primarily utilized as a stable isotope-labeled internal standard for the quantification of its non-deuterated analog, 2-n-Butyl-4-[(2-bromoethoxy)-3,5-diiodobenzoyl]benzofuran (CAS 96027-84-8), which is a potential amiodarone metabolite .

Product Type
Stable isotope-labeled internal standard (SIL-IS)
Intended Use
LC-MS quantification of amiodarone metabolite Impurity 18
Key Attribute
Deuterated (+4 Da) for interference-free MRM

2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran: Limitations of Unlabeled Analogs


Non-deuterated analogs, such as the parent compound (CAS 96027-84-8) or structurally similar amiodarone metabolites, cannot be interchanged for this deuterated compound in quantitative LC-MS or GC-MS workflows. Unlabeled internal standards co-elute and share identical mass-to-charge (m/z) transitions with the target analyte, leading to signal interference and ion suppression that compromise assay accuracy and precision [1]. The strategic incorporation of four deuterium atoms in the 2-bromoethoxy moiety introduces a +4 Da mass shift [2]. This allows for distinct MS/MS channel separation, enabling reliable correction for matrix effects and analyte recovery, which is a fundamental requirement for regulatory-compliant bioanalytical method validation in pharmaceutical development [3].

Deuterated ISTD
Unlabeled Analog
Distinct +4 Da mass shift
Identical mass, co-elution risk
Separate MS/MS channel, no cross-talk
Signal interference and ion suppression
Enables matrix-effect correction
Cannot correct for recovery variability
Unlabeled analogs cannot meet method validation expectations for specific impurity quantification due to identical mass transitions.

2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran: Quantitative Evidence


Isotopic Purity & Mass Difference

The compound's primary differentiation is its stable isotope labeling, with four deuterium atoms incorporated at the 1,1,2,2 positions of the 2-bromoethoxy group, providing a +4 Da mass shift relative to the unlabeled parent compound (C21H19BrI2O3, MW: 653.1 Da) [1]. This mass difference enables distinct multiple reaction monitoring (MRM) transitions, effectively eliminating cross-talk in MS/MS analysis .

Isotopic Purity & Mass Difference
Head-to-head
+4.02 Da mass shift; isotopic purity ≥98%
Enables interference-free MRM transitions
Vendor CoA data; verify per lot
Bioanalysis Pharmacokinetics LC-MS/MS

Amiodarone Impurity Profiling

This deuterated compound is explicitly designated for use in analytical method development and validation (AMV) and Quality Control (QC) for Abbreviated New Drug Applications (ANDA) related to Amiodarone [1]. Unlike generic internal standards, its structure as a labeled analog of a specific Amiodarone-related impurity (Amiodarone Impurity 18) provides a critical advantage. It allows for the accurate quantitation of this specific process-related impurity or degradation product in the presence of the Amiodarone API and other related substances, ensuring compliance with ICH Q3A/Q3B guidelines [2].

Amiodarone Impurity Profiling
Class-level inference
Designated for impurity-specific ANDA method development
Supports regulatory impurity profiling expectations
Application-specific; verify method performance
Pharmaceutical Analysis Impurity Profiling Quality Control

Chromatographic Resolution

While direct, published head-to-head chromatographic data for this specific compound is limited, class-level inference from studies on analogous deuterated amiodarone compounds indicates no significant shift in retention time (<0.1 min difference) but a clear resolution (Rs > 2.0) between the labeled and unlabeled species under optimized gradient conditions [1]. This behavior is critical for accurate peak integration and quantification, ensuring that the internal standard does not co-elute and obscure the analyte peak.

Chromatographic Resolution
Class-level inference
Expected Rs > 2.0 from unlabeled parent
Supports accurate peak integration
Based on deuterated amiodarone analog data; verify
Analytical Chemistry HPLC Method Validation

2-n-Butyl-4-[(2-bromoethoxy-d4)-3,5-diiodobenzoyl]benzofuran: Key Applications


Amiodarone Metabolite Impurity Quantification

In the pharmaceutical industry, this compound is the definitive internal standard for developing and validating a robust LC-MS/MS method to quantify the specific impurity (Amiodarone Impurity 18) in amiodarone drug substance and finished products. Its use is essential for demonstrating method specificity and accuracy, as required by regulatory bodies like the FDA and EMA for ANDA submissions [1]. This ensures that the commercial production of amiodarone meets stringent impurity limits.

PK and TK Studies

In preclinical and clinical research, this deuterated standard enables the precise quantitation of the parent metabolite in complex biological matrices (e.g., plasma, urine, tissue homogenates) . By compensating for matrix effects and variable extraction recovery, it provides the high-quality PK data necessary to understand the absorption, distribution, metabolism, and excretion (ADME) of amiodarone and its metabolites, which is critical for safety and efficacy assessments.

Clinical & Forensic Toxicology Confirmation

In clinical and forensic toxicology laboratories, this compound serves as a high-specificity internal standard for confirmatory analysis of amiodarone use or exposure . Its unique mass allows for unambiguous identification and quantification of the specific metabolite in patient samples, reducing the risk of false positives or inaccurate quantitation that could arise from ion suppression or matrix interferences when using a non-deuterated analog.

In Vitro DDI Studies

As demonstrated in studies investigating warfarin-amiodarone interactions, deuterated analogs of amiodarone metabolites are essential for accurately determining inhibitory constants (e.g., Ki, IC50) in vitro [2]. This compound would be the tool of choice for quantifying the specific metabolite in cell-based assays or microsomal incubations, enabling a clear understanding of its potential to inhibit cytochrome P450 (CYP) enzymes and cause clinically significant DDIs.

Application
Selection Property
Validation Focus
Amiodarone impurity quantification
Specific impurity tracking (Impurity 18)
Method specificity and accuracy validation
Preclinical PK/TK studies
Matrix-effect and recovery correction
ADME exposure-model validation
Human plasma research matrix analysis
High-specificity mass transition (+4 Da)
Interference mitigation and accuracy
In vitro DDI studies
Metabolite quantification in incubations
CYP inhibition constant determination context

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